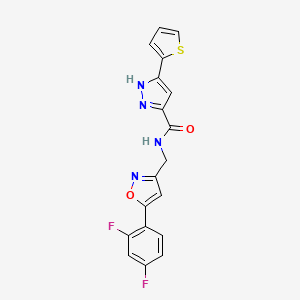
2-(2-氯乙酰氨基)-N-(1-苯乙基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloroacetamido)-N-(1-phenylethyl)benzamide is a useful research compound. Its molecular formula is C17H17ClN2O2 and its molecular weight is 316.79. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chloroacetamido)-N-(1-phenylethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chloroacetamido)-N-(1-phenylethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和抗菌活性
- Gouda 等人 (2010) 的一项研究详细介绍了基于四氢苯并噻吩部分的新噻唑和吡唑衍生物的合成,包括在合成过程中使用氯乙酰氯。这些化合物表现出有希望的抗菌活性,表明基于氯乙酰胺的化合物在开发新的抗菌剂中具有潜在应用 (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010)。
化学结构和光物理学
- Robertson 等人 (2001) 使用红外紫外离子耗尽和荧光光谱来研究 2-苯乙酰胺簇的结构和光物理学。这项研究有助于理解水合作用和分子间的相互作用如何影响酰胺化合物的物理光学性质,包括那些与 2-(2-氯乙酰胺基)-N-(1-苯乙基)苯甲酰胺相关的性质 (Robertson, Hockridge, Jelfs, & Simons, 2001)。
生物活性分子光谱学
- Klasinc 等人 (2009) 对含苯酰胺进行光电子光谱,以了解电子结构和苯环部分在生物活性中的作用。这项研究阐明了可能影响化合物生物活性的基本性质,如 2-(2-氯乙酰胺基)-N-(1-苯乙基)苯甲酰胺 (Klasinc, Novák, Sabljic, & McGlynn, 2009)。
分子结构分析
- Gowda 等人 (2007) 分析了 N-(2,3-二氯苯基)苯甲酰胺的分子结构,深入了解了氯代取代苯甲酰胺的构象偏好和氢键模式。此类结构分析对于理解类似化合物的反应性和潜在应用至关重要 (Gowda, Sowmya, Tokarčı́k, Kožíšek, & Fuess, 2007)。
抗菌剂开发
- Ertan 等人 (2007) 合成了一系列新的苯甲酰胺和苯乙酰胺衍生物,评估了它们的抗菌和抗真菌活性。这项研究强调了 2-(2-氯乙酰胺基)-N-(1-苯乙基)苯甲酰胺衍生物作为广谱抗菌剂的潜力 (Ertan, Yildiz, Ozkan, Temiz-Arpaci, Kaynak, Yalcin, Akı‐Şener, & Abbasoǧlu, 2007)。
属性
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-(1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12(13-7-3-2-4-8-13)19-17(22)14-9-5-6-10-15(14)20-16(21)11-18/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUKRTMPULBUSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[5-Chloro-2-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2848884.png)

![8-(4-Ethylanilino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione](/img/structure/B2848886.png)
![8-fluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2848889.png)


![1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanone](/img/structure/B2848892.png)
![4-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2848893.png)
![N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B2848895.png)
![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2848899.png)
![1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid](/img/structure/B2848900.png)
![4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/no-structure.png)


